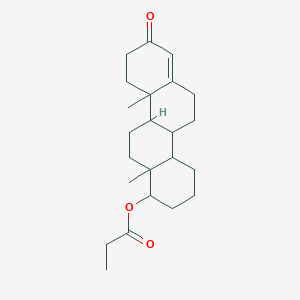
Symakalim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Symakalim is a small molecule drug known for its role as a potassium channel agonist. It was initially developed by Merck Serono SA and is recognized for its potential therapeutic applications in cardiovascular diseases, particularly hypertension . The molecular formula of this compound is C17H17N3O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Symakalim can be synthesized through a series of chemical reactions involving the formation of 3,4-dihydro-3-hydroxy-4-[(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy]-2H-1-benzopyrans . The synthesis involves the following steps:
- Formation of the benzopyran ring.
- Introduction of the diazabicycloheptene moiety at the 4-position of the benzopyran ring.
- Optimization of reaction conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes:
- Use of high-purity starting materials.
- Controlled reaction environments to maintain optimal temperature and pressure.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Symakalim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
- Oxidized derivatives with altered pharmacological properties.
- Reduced forms with potential changes in activity.
- Substituted analogues with modified therapeutic effects .
Scientific Research Applications
Symakalim has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study potassium channel agonists and their chemical properties.
Biology: Investigated for its effects on cellular potassium channels and related biological processes.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly hypertension.
Mechanism of Action
Symakalim exerts its effects by activating potassium channels, specifically ATP-sensitive potassium channels. This activation leads to hyperpolarization of the cell membrane, which reduces cellular excitability and results in vasodilation. The molecular targets of this compound include potassium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure .
Comparison with Similar Compounds
Symakalim is unique among potassium channel agonists due to its specific structure and high potency. Similar compounds include:
Bimakalim: Another potassium channel opener with similar effects but different chemical structure.
Pinacidil: A potassium channel opener used in the treatment of hypertension, with a different mechanism of action.
This compound stands out due to its specific diazabicycloheptene moiety, which contributes to its high potency and selectivity for potassium channels .
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-4-(1-methyl-6-oxopyridazin-3-yl)oxy-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H17N3O4/c1-17(2)16(22)15(23-13-6-7-14(21)20(3)19-13)11-8-10(9-18)4-5-12(11)24-17/h4-8,15-16,22H,1-3H3 |
InChI Key |
RIBYSHCVSQIIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)


![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)

![2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid](/img/structure/B10782514.png)


![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
